molecular formula C15H10ClNO B12109474 5-Chloro-1,3-dihydro-3-(phenylmethylene)-2H-indol-2-one

5-Chloro-1,3-dihydro-3-(phenylmethylene)-2H-indol-2-one

Cat. No.: B12109474
M. Wt: 255.70 g/mol
InChI Key: OYBAVSWCSXNSMA-MDWZMJQESA-N
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Description

5-Chloro-1,3-dihydro-3-(phenylmethylene)-2H-indol-2-one is a heterocyclic compound that belongs to the indole family This compound is characterized by the presence of a chloro substituent at the 5th position and a phenylmethylene group at the 3rd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dihydro-3-(phenylmethylene)-2H-indol-2-one typically involves the condensation of 5-chloroindole-2,3-dione with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dihydro-3-(phenylmethylene)-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in various substituted indole derivatives with different functional groups.

Scientific Research Applications

5-Chloro-1,3-dihydro-3-(phenylmethylene)-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dihydro-3-(phenylmethylene)-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindole-2,3-dione: A precursor in the synthesis of 5-Chloro-1,3-dihydro-3-(phenylmethylene)-2H-indol-2-one.

    3-Phenylmethyleneindole: A structurally similar compound with different substituents.

    5-Bromo-1,3-dihydro-3-(phenylmethylene)-2H-indol-2-one: A bromine-substituted analog with potentially different reactivity and properties.

Uniqueness

This compound is unique due to the specific combination of the chloro and phenylmethylene substituents, which confer distinct chemical and biological properties

Biological Activity

5-Chloro-1,3-dihydro-3-(phenylmethylene)-2H-indol-2-one, also known as CAS No. 387342-89-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activity, and relevant studies that highlight its pharmacological potential.

The molecular formula of this compound is C15H10ClNOC_{15}H_{10}ClNO with a molecular weight of approximately 255.70 g/mol. Its structure includes a chloro substituent on the indole ring, which is hypothesized to enhance its biological activity.

PropertyValue
Molecular FormulaC15H10ClNO
Molecular Weight255.70 g/mol
CAS Number387342-89-4

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain derivatives showed GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways in cancer cells .

Case Study: EGFR Inhibition

In a specific case study involving the compound's derivatives, researchers observed that compounds with the indole moiety effectively inhibited the growth of cancer cells by targeting the EGFR pathway. The most potent derivative exhibited an IC50 value comparable to established drugs like osimertinib .

The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:

  • Binding Interactions : The compound forms π–π interactions with critical amino acids in the active site of target proteins such as EGFR. Notably, halogen bonding with cysteine residues enhances binding affinity .
  • Apoptotic Pathways : The compound has been shown to increase levels of pro-apoptotic proteins (e.g., caspase-3) while decreasing anti-apoptotic factors like Bcl2, suggesting its role in promoting apoptosis in cancer cells .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity. A recent study evaluated various derivatives for their antibacterial efficacy against Gram-positive bacteria. Some compounds demonstrated MIC values as low as 0.5 µg/mL, indicating strong antibacterial potential .

Table: Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL)Activity Against
Compound A0.5Staphylococcus aureus
Compound B>100No significant activity
Compound C0.75Methicillin-resistant S. aureus

Safety and Toxicity

Toxicity assessments conducted on various derivatives indicated that many did not exhibit cytotoxic effects at concentrations up to 50 µM, maintaining cell viability above 87% in tested cell lines . This suggests a favorable safety profile for further development.

Properties

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

(3E)-3-benzylidene-5-chloro-1H-indol-2-one

InChI

InChI=1S/C15H10ClNO/c16-11-6-7-14-12(9-11)13(15(18)17-14)8-10-4-2-1-3-5-10/h1-9H,(H,17,18)/b13-8+

InChI Key

OYBAVSWCSXNSMA-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

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